molecular formula C6H10O2 B14791393 ((2S,3S)-3-allyloxiran-2-yl)methanol

((2S,3S)-3-allyloxiran-2-yl)methanol

Cat. No.: B14791393
M. Wt: 114.14 g/mol
InChI Key: YOVZDDKWHHGULM-UHFFFAOYSA-N
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Description

((2S,3S)-3-allyloxiran-2-yl)methanol is a chiral epoxide compound with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S)-3-allyloxiran-2-yl)methanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

((2S,3S)-3-allyloxiran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The epoxide ring can be reduced to form diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Diols.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

((2S,3S)-3-allyloxiran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ((2S,3S)-3-allyloxiran-2-yl)methanol involves its reactivity as an epoxide and alcohol. The epoxide ring can undergo ring-opening reactions with nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • ((2S,3S)-2-methylmorpholin-3-yl)methanol
  • ((2S,3S)-3-(4-methylphenyl)-2-oxiranyl)methanol

Uniqueness

((2S,3S)-3-allyloxiran-2-yl)methanol is unique due to its specific chiral configuration and the presence of both an epoxide and a hydroxyl group. This combination allows for diverse reactivity and makes it a valuable compound in asymmetric synthesis and other applications.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(3-prop-2-enyloxiran-2-yl)methanol

InChI

InChI=1S/C6H10O2/c1-2-3-5-6(4-7)8-5/h2,5-7H,1,3-4H2

InChI Key

YOVZDDKWHHGULM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(O1)CO

Origin of Product

United States

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